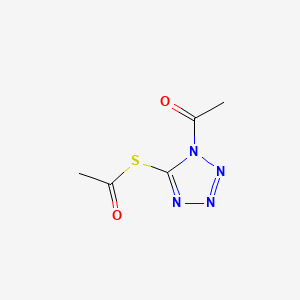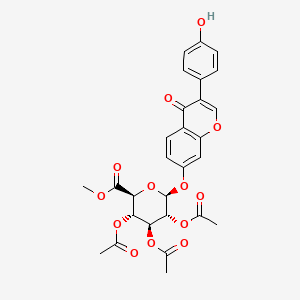
Daidzein-7-Tri-O-acetyl-β-D-glucuronsäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C28H26O13 and a molecular weight of 570.50 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of daidzein, an isoflavone found in soybeans and other legumes, known for its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacological Studies: Investigated for its potential effects on various biological pathways and its role in disease prevention and treatment.
Nutritional Research: Studied for its health benefits, particularly in relation to its parent compound, daidzein, which is known for its antioxidant and anti-inflammatory properties.
Vorbereitungsmethoden
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves multiple steps, including the acetylation of daidzein and subsequent glucuronidation. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by glucuronidation using glucuronic acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Analyse Chemischer Reaktionen
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of estrogen receptors, antioxidant activity, and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester can be compared with other similar compounds, such as:
Daidzein-7-glucuronide-4′-sulfate: Another derivative of daidzein with different glucuronidation patterns.
Genistein-7-glucuronide-4′-sulfate: A similar isoflavone derivative with distinct biological activities.
Daidzein-4′,7-diglucuronide: A compound with multiple glucuronidation sites, offering different pharmacokinetic properties.
These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the uniqueness of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester .
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYIYHBFWANGL-YYDZWWTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747403 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041134-15-9 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
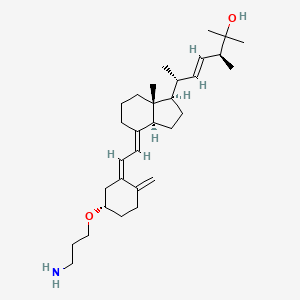
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
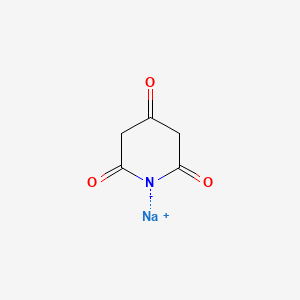
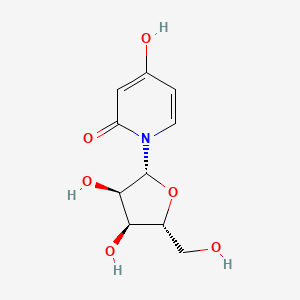


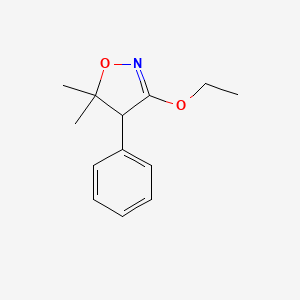
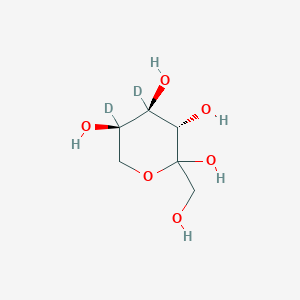


![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

